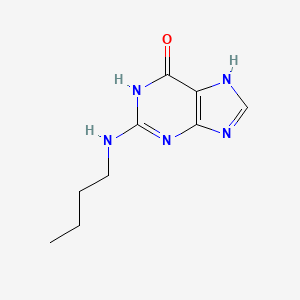![molecular formula C8H11N3O B6602693 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol CAS No. 21139-91-3](/img/structure/B6602693.png)
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at the 5-position of the pyrimidine ring at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the pyridine or pyrimidine rings.
Substitution: The methyl group at the 2-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced pyridopyrimidine compounds, and substituted pyridopyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cellular signaling pathways and inhibition of cell proliferation . Additionally, it can interact with microbial enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the hydroxyl group at the 4-position.
Pyrido[2,3-d]pyrimidin-7-one: This derivative has a different substitution pattern and exhibits distinct biological activities.
Pyrimidino[4,5-d][1,3]oxazine: This compound contains an additional fused oxazine ring, leading to different chemical properties and applications.
Uniqueness
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a methyl group enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H2,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMOIXDDXDQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)




![(3Z)-5,7-dichloro-3-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)


![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
